
Latrepirdine dihydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Dimebon dihidrocloruro implica la preparación de 2,8-dimetil-5-[2-(6-metilpirid-3-il)etil]-1,2,3,4-tetrahidro-γ-carbolina . El proceso incluye la reducción estereoselectiva de la sustancia activa para obtener los correspondientes derivados racémicos cis y trans-1,2,3,4,4a,9b-hexahidro . Las estructuras de estas hexahidro-γ-carbolinas diastereoisoméricas se confirman mediante diversos métodos fisicoquímicos, incluido el análisis estructural de rayos X .
Métodos de producción industrial: Los métodos de producción industrial para el Dimebon dihidrocloruro no están ampliamente documentados en el dominio público. La síntesis generalmente implica técnicas estándar de síntesis orgánica y procesos de purificación para asegurar la pureza y la eficacia del compuesto.
Análisis De Reacciones Químicas
Metabolic Reactions
Latrepirdine undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, to form bioactive metabolites :
Table 2: Key Metabolic Pathways
Metabolite | Reaction Type | Enzyme Involved | Bioactivity |
---|---|---|---|
Amet (5-[2-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)ethyl]pyridine-2-carboxylic acid) | Oxidation (side chain) | CYP2D6 | Reduced potency compared to parent compound |
Hydroxylated derivatives | Hydroxylation | CYP3A4 | Varied receptor affinity |
Pharmacokinetic studies in rats show that polymorphic forms of latrepirdine (e.g., form E) exhibit enhanced bioavailability, influencing metabolite profiles .
Interaction with Assay Reagents
Latrepirdine interferes with thioflavin-T (ThT) fluorescence assays used to study amyloid-β (Aβ) aggregation :
- Mechanism : Competes with ThT for binding to Aβ aggregates, reducing fluorescence by ~50% at equimolar concentrations .
- Evidence : SDS-PAGE and AFM confirmed that latrepirdine increases Aβ oligomer size (40–160 kDa) despite ThT signal reduction .
Receptor Binding Interactions
While not traditional chemical reactions, latrepirdine’s non-covalent interactions drive its pharmacological effects :
- NMDA Receptor Antagonism : Blocks glutamate-induced excitotoxicity via channel pore occlusion .
- Histamine H₁ Receptor Binding : Competitive inhibition with Kᵢ values in nanomolar range .
- Serotonergic Modulation : Binds 5-HT₆ receptors (IC₅₀ = 0.3 μM), influencing cognitive pathways .
Physicochemical Stability
This compound’s stability under varying conditions is critical for formulation :
Aplicaciones Científicas De Investigación
Alzheimer's Disease
Latrepirdine has undergone multiple clinical trials to evaluate its efficacy in treating AD:
- Phase II Trials : Initial studies indicated improvements in cognitive function and daily living activities among AD patients treated with latrepirdine compared to placebo . A notable trial reported a significant therapeutic benefit over placebo in cognitive symptoms and neuropsychiatric symptoms .
- Phase III Trials : However, subsequent phase III trials failed to demonstrate significant benefits over placebo, leading to the discontinuation of further development for AD treatment. The inconsistency between phase II and phase III results raises questions about bioavailability and the influence of drug polymorphism on efficacy .
Huntington's Disease
Latrepirdine has also been studied in the context of HD:
- Efficacy Trials : A randomized double-blind study found that while latrepirdine was safe and well-tolerated, it did not significantly improve cognition or global function in HD patients compared to placebo . Despite early optimism based on phase II results, later trials mirrored the disappointing outcomes seen in AD studies.
Summary of Clinical Trials
Study Type | Condition | Sample Size | Outcome | Notes |
---|---|---|---|---|
Phase II | Alzheimer's Disease | Varies | Improved cognition vs placebo | Initial promising results |
Phase III | Alzheimer's Disease | Varies | No significant improvement | Discontinued due to negative results |
Phase II | Huntington Disease | 91 | Safe but no cognitive improvement | Results did not support efficacy |
Mecanismo De Acción
El mecanismo de acción exacto del Dimebon dihidrocloruro no se comprende completamente. Se sabe que:
Bloquea las colinesterasas y los receptores NMDA: Esta acción dual ayuda a reducir los efectos neurotóxicos y mejorar la función cognitiva.
Inhibe los canales de calcio tipo L: Esta inhibición puede contribuir a sus efectos neuroprotectores.
Modula la autofagia: El compuesto estimula la autofagia dependiente de MTOR y ATG5, lo que lleva a la reducción de los niveles intracelulares de péptidos amiloides-β.
Compuestos similares:
Donepezilo: Un inhibidor de la colinesterasa ampliamente utilizado para el tratamiento de la enfermedad de Alzheimer.
Memantina: Un antagonista del receptor NMDA utilizado en el tratamiento de la enfermedad de Alzheimer.
Singularidad del Dimebon dihidrocloruro: El Dimebon dihidrocloruro es único debido a sus efectos pleiotrópicos, incluida su capacidad para modular múltiples sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras . A diferencia de otros compuestos, ha mostrado resultados mixtos en ensayos clínicos, lo que destaca la complejidad de su mecanismo de acción y la necesidad de más investigación .
Comparación Con Compuestos Similares
Donepezil: A widely used cholinesterase inhibitor for Alzheimer’s disease treatment.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Dimebon Dihydrochloride: Dimebon dihydrochloride is unique due to its pleiotropic effects, including its ability to modulate multiple neurotransmitter systems and its potential neuroprotective properties . Unlike other compounds, it has shown mixed results in clinical trials, highlighting the complexity of its mechanism of action and the need for further research .
Actividad Biológica
Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine with a complex pharmacological profile that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of latrepirdine, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Latrepirdine exhibits multiple mechanisms that contribute to its biological activity:
-
Receptor Interactions : Latrepirdine has been shown to inhibit various neurotransmitter receptors, including:
- Histamine Receptors : It demonstrates significant antihistaminic activity (H1 receptor), outperforming traditional antihistamines like diphenhydramine .
- Serotonin Receptors : It inhibits several serotonin receptors (5-HT2C, 5-HT5A, 5-HT6) with varying affinities. Notably, it binds to the human 5-HT6 receptor with a K_i value of 26 nM .
- Dopamine and Norepinephrine Receptors : Latrepirdine also inhibits dopamine (D1, D2S, D3) and norepinephrine receptors, influencing monoamine levels in the brain .
- Neuroprotective Properties : The compound is thought to exert neuroprotective effects by:
- Calcium Channel Modulation : Latrepirdine acts as a calcium channel antagonist, inhibiting potential-dependent currents in neurons .
Pharmacokinetics
Recent studies have investigated the pharmacokinetic properties of different polymorphs of latrepirdine. Polymorph E has been identified as having superior bioavailability compared to other forms:
- Bioavailability Studies : In a study involving male SD rats administered with various polymorphs, polymorph E demonstrated the highest area under the curve (AUC) values in both blood and brain tissues .
- Cognitive Enhancing Effects : In cognitive tests following administration of scopolamine (which induces memory impairment), polymorph E exhibited significant cognitive-enhancing effects, suggesting its potential for treating conditions like Alzheimer's disease .
Research Findings and Case Studies
Several research findings highlight latrepirdine's efficacy in improving cognitive functions and its potential role in disease modification:
- Clinical Trials : A clinical trial evaluated latrepirdine's effects on cognition in patients with Alzheimer's disease. Results indicated improvements in cognitive function and a slowing of disease progression compared to placebo groups .
- Animal Studies : In murine models of neurodegeneration:
- Mechanistic Insights : Research has shown that latrepirdine can inhibit acetylcholinesterase and butyrylcholinesterase activities, further supporting its potential utility in Alzheimer's treatment by enhancing cholinergic transmission .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97657-92-6 | |
Record name | Latrepirdine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.